molecular formula C6H7BrN2O B11899689 3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole

3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole

Cat. No.: B11899689
M. Wt: 203.04 g/mol
InChI Key: KNUVTXYYPQZARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole is a heterocyclic compound that features a bromine atom attached to a pyrano-pyrazole ring system.

Preparation Methods

The synthesis of 3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole typically involves the annulation of the pyran ring to an existing pyrazole ring. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrazole ring. For example, melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid can yield the desired pyrano-pyrazole system . Industrial production methods may involve bulk manufacturing and sourcing of the necessary precursors .

Chemical Reactions Analysis

3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole can undergo various chemical reactions, including:

Common reagents used in these reactions include p-toluenesulfonic acid, acetic anhydride, and perchloric acid . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring system and the potential for diverse chemical modifications and applications.

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

3-bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole

InChI

InChI=1S/C6H7BrN2O/c7-6-4-1-2-10-3-5(4)8-9-6/h1-3H2,(H,8,9)

InChI Key

KNUVTXYYPQZARO-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C(=NN2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.